molecular formula C17H18N4O5S B2868611 N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 922850-95-1

N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2868611
CAS RN: 922850-95-1
M. Wt: 390.41
InChI Key: DCDCHOBLWQQNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide” is also known as “Glimepiride Related Compound B” or "glimepiride sulfonamide" . It is a compound related to Glimepiride, a medication used to treat diabetes .

Scientific Research Applications

Synthetic Methodologies

The development of novel synthetic routes for the preparation of di- and mono-oxalamides showcases the relevance of such compounds in creating useful intermediates for further chemical transformations. Mamedov et al. (2016) describe a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the operational simplicity and high yield of the method, which is valuable for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Material Functionalization

Research on the functionalization of carbon fibers through sulfuric/nitric acid treatment provides insights into the modification of graphene-containing materials for enhanced performance. Zhang et al. (2008) used surface-sensitive techniques to study the functionalization process, revealing the mechanism behind the often-used acid oxidation and its implications for material science (Zhang et al., 2008).

Enzyme Inhibition Studies

The synthesis and evaluation of novel sulfamides derived from 1‐aminoindanes and anilines as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II have been explored. Akbaba et al. (2014) found that these compounds exhibit nanomolar inhibitory potency, showcasing the therapeutic potential of sulfamide derivatives in treating conditions associated with dysregulated hCA activity (Akbaba et al., 2014).

Computational and Molecular Docking Studies

The potential of benzene sulfonamide derivatives as anticancer agents has been explored through computational and molecular docking studies. Mohamed et al. (2022) synthesized new sulfonamide drugs and assessed their anticancer effects against MCF-7 breast carcinoma cell lines, highlighting the significance of computational methods in identifying promising therapeutic agents (Mohamed et al., 2022).

properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c18-15(22)12-3-5-13(6-4-12)21-17(24)16(23)20-10-9-11-1-7-14(8-2-11)27(19,25)26/h1-8H,9-10H2,(H2,18,22)(H,20,23)(H,21,24)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDCHOBLWQQNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

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